Benzyl 2-amino-3-fluorobenzoate hydrochloride
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Overview
Description
Benzyl 2-amino-3-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C14H13ClFNO2 and a molecular weight of 281.71 g/mol . It is a hydrochloride salt form of benzyl 2-amino-3-fluorobenzoate, which is characterized by the presence of an amino group, a fluorine atom, and a benzyl ester group on a benzoate backbone. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-3-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: Reflux conditions are commonly employed to drive the esterification reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions
Substitution reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Derivatives with different substituents on the amino group.
Oxidation: Oxidized products such as nitro or hydroxyl derivatives.
Reduction: Reduced forms with altered functional groups.
Hydrolysis: 2-amino-3-fluorobenzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 2-amino-3-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-amino-3-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The benzyl ester group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-amino-4-fluorobenzoate hydrochloride
- Benzyl 2-amino-3-chlorobenzoate hydrochloride
- Benzyl 2-amino-3-bromobenzoate hydrochloride
Uniqueness
Benzyl 2-amino-3-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
benzyl 2-amino-3-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2.ClH/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10;/h1-8H,9,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFORKXZQZEZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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